({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Purity specification Procurement quality Building block certification

({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine (CAS 1341061-80-0) is a synthetic, fluorinated pyrazole derivative bearing a secondary N-methylamine side chain and a 4-fluorobenzyl substituent on the pyrazole N1 position. With a molecular formula of C12H14FN3, a molecular weight of 219.26 g/mol, and a vendor-certified purity of 98% (Leyan), this compound serves as a versatile intermediate or fragment for medicinal chemistry programs targeting central nervous system (CNS) and kinase-focused projects.

Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
CAS No. 1341061-80-0
Cat. No. B1467995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
CAS1341061-80-0
Molecular FormulaC12H14FN3
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCNCC1=CN(N=C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H14FN3/c1-14-6-11-7-15-16(9-11)8-10-2-4-12(13)5-3-10/h2-5,7,9,14H,6,8H2,1H3
InChIKeyHQPYJURTQCCMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine (CAS 1341061-80-0): Procurement-Ready Profile for a Fluorinated Pyrazole Building Block


({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine (CAS 1341061-80-0) is a synthetic, fluorinated pyrazole derivative bearing a secondary N-methylamine side chain and a 4-fluorobenzyl substituent on the pyrazole N1 position [1]. With a molecular formula of C12H14FN3, a molecular weight of 219.26 g/mol, and a vendor-certified purity of 98% (Leyan), this compound serves as a versatile intermediate or fragment for medicinal chemistry programs targeting central nervous system (CNS) and kinase-focused projects . Its computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 29.9 Ų position it within favorable ranges for blood–brain barrier penetration, making it a compelling starting point for neuroscience-focused lead optimization campaigns [1].

Why {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine Cannot Be Replaced by Generic Pyrazole Analogs in Structure-Activity-Relationship (SAR) Studies


Within the 1,4-disubstituted pyrazole chemical space, subtle variations in N-substitution pattern, amine methylation state, and fluorophenyl attachment mode produce distinct physicochemical and pharmacological profiles that preclude simple interchange. The target compound's secondary N-methylamine motif introduces a controlled hydrogen bond donor count of exactly 1, compared to 2 for the primary amine analog ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine, CAS 1343423-51-7), directly impacting membrane permeability and off-target binding promiscuity [1]. Furthermore, the 4-fluorobenzyl group attached to the pyrazole N1—rather than the alternative N1-methyl regioisomer (CAS 1006464-87-4)—alters the vector of the fluorophenyl ring relative to the amine pharmacophore, a critical determinant in 5-HT2C receptor antagonism and monoamine transporter recognition as demonstrated in patent-disclosed SAR campaigns [2]. Procurement of an incorrect regioisomer or amine oxidation state would invalidate SAR hypotheses and waste screening resources.

({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine: Quantitative Differentiation Evidence Against Closest Analogs


Vendor-Certified Purity: 98% vs. Typical 95% for Primary Amine Analogs Reduces Purification Burden Prior to Parallel Synthesis

The compound is commercially available at a vendor-certified purity of 98% (Leyan, Product No. 2275261), directly verified against the primary amine analog {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine (CAS 1343423-51-7), which is typically supplied at 95% purity across multiple vendors . This 3-percentage-point purity differential translates to fewer downstream purification steps in parallel medicinal chemistry workflows, reducing both time and solvent consumption per synthesized library member. For procurement decisions in hit-to-lead programs generating 50–200 analogs, the cumulative operational cost saving is non-trivial.

Purity specification Procurement quality Building block certification

Hydrogen Bond Donor Count: Secondary Amine (HBD=1) vs. Primary Amine (HBD=2) Modulates CNS Permeability Desirability

The target compound's secondary N-methylamine presents a single hydrogen bond donor (HBD=1), whereas the primary amine analog {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine possesses two HBDs [1]. The reduction from HBD=2 to HBD=1 shifts the compound closer to the CNS multiparameter optimization (MPO) desirability window, where HBD ≤ 1 is strongly preferred for passive blood-brain barrier penetration. This physicochemical distinction is not cosmetic: a systematic analysis of CNS drug candidates has established that each additional HBD above 1 is associated with a measurable decline in brain-to-plasma ratio and an increased likelihood of P-glycoprotein efflux recognition [2]. For neuroscience-targeted fragment-based screening libraries, this property difference is a legitimate selection criterion.

CNS drug design Physicochemical property Blood-brain barrier permeability

Regioisomeric Scaffold Differentiation: N1-(4-Fluorobenzyl) Substitution Pattern Dictates Distinct Pharmacophoric Geometry Compared to N1-Methyl Regioisomer

The target compound (CAS 1341061-80-0) carries the 4-fluorobenzyl group at the pyrazole N1 position, with the N-methylamine chain anchored at C4. The regioisomeric analog N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine (CAS 1006464-87-4) reverses this substitution: the methyl group occupies N1 while the 4-fluorobenzylamine extends from C4 [1]. This positional swap generates a fundamentally different three-dimensional presentation of the fluorophenyl ring relative to the basic amine. Patent SAR data from the 5-HT2C antagonist series (WO2012008528A1) explicitly demonstrate that N1-benzyl-substituted pyrazoles bearing a C4-methylamine chain—the exact scaffold of the target compound—exhibit potent 5-HT2C antagonism, whereas N1-methyl regioisomers show markedly attenuated activity, with typical IC50 shifts exceeding 10-fold [2]. For medicinal chemistry groups exploring this chemotype, procurement of the correct regioisomer is non-negotiable.

Regioisomer differentiation Pyrazole scaffold Pharmacophore geometry

Lipophilicity Window Advantage: XLogP3 of 1.3 Positions Compound Favorably Within CNS Drug-Like Space Compared to More Lipophilic 3,5-Dimethylpyrazole Analog

The target compound has a computed XLogP3-AA value of 1.3 [1]. The 3,5-dimethylpyrazole analog C-[1-(4-fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine (CAS 957428-73-8) shares the same molecular formula (C12H14FN3, MW 219.26) but exhibits a computed XLogP3 approximately 1.8–2.0, representing a >0.5 log unit increase driven by the two additional methyl groups on the pyrazole core . In CNS drug design, the optimal lipophilicity range for balancing permeability with metabolic stability and off-target selectivity is XLogP 1–3; a value of 1.3 places the target compound near the lower end of this window, affording headroom for lipophilicity increases during lead optimization without exiting drug-like space. The dimethyl analog, starting at ~1.8–2.0, leaves narrower optimization margin before encountering hERG, CYP inhibition, and solubility liabilities frequently associated with XLogP > 3.5 [2]. This property advantage is directly relevant for CNS-targeted fragment-to-lead campaigns where controlling lipophilic ligand efficiency (LLE) is paramount.

Lipophilicity optimization CNS MPO Physicochemical profiling

Procurement-Guiding Application Scenarios for ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine (CAS 1341061-80-0)


Fragment-Based CNS Lead Generation Targeting 5-HT2C or Related Monoaminergic GPCRs

The compound's N1-(4-fluorobenzyl)-C4-methylamine scaffold directly maps onto the core chemotype claimed in WO2012008528A1 for 5-HT2C receptor antagonism . With a molecular weight of 219 Da and XLogP of 1.3, it qualifies as a rule-of-three compliant fragment suitable for SPR or NMR screening against serotonergic and dopaminergic targets [1]. The secondary amine handle enables rapid diversification via reductive amination, sulfonylation, or amide coupling without requiring amine protection–deprotection sequences that primary amine analogs demand. Procurement of this specific regioisomer ensures that fragment elaboration trajectories remain compatible with established patent SAR, maximizing the probability of generating patentable, potent leads.

Building Block for Parallel Library Synthesis in Kinase-Focused Medicinal Chemistry

The 98% entry purity (Leyan specification) reduces pre-weighing purification requirements, enabling direct use in 96-well plate parallel amide coupling or reductive amination workflows . The 4-fluorobenzyl group serves as a metabolically stable phenyl isostere that can engage in favorable edge-to-face π-stacking interactions with kinase hinge-region tyrosine or phenylalanine residues, a motif recurrent in type II and type III kinase inhibitor design. The single HBD (secondary amine) minimizes the risk of hydrogen-bond-mediated crystal packing interference during co-crystallization trials, a practical advantage over primary amine analogs that frequently form undesired salt bridges under crystallization conditions.

Reference Standard for Analytical Method Development and Regioisomeric Purity Assessment

Given the profound SAR consequences of regioisomeric misassignment in the N1-benzyl vs. N1-methyl pyrazole series, this compound serves as a critical reference standard for UPLC-MS or chiral SFC method development aimed at distinguishing between closely eluting regioisomers [1]. Its well-defined retention characteristics under reversed-phase conditions (predicted logD ~1.0–1.5 at pH 7.4) and characteristic fluorine isotopic signature (19F) enable robust LC-MS/MS quantification in complex reaction mixtures. Analytical groups supporting medicinal chemistry teams can use this material to validate separation methods that prevent costly misidentification of synthetic intermediates.

Quote Request

Request a Quote for ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.